N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine
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Overview
Description
N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine is an organic compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine, also known as tert-Butyl 2-ethyl-2-hydroxypyrrolidine-1-carboxylate, is a compound that is primarily used in the field of organic synthesis . It is often used as a protecting group for amino groups in the synthesis of peptides and proteins .
Mode of Action
The compound acts as a protecting group for amino functionalities during organic synthesis . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . It is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis. It is used to protect amino groups from reacting with other functional groups present in the molecule during the synthesis process .
Pharmacokinetics
Its solubility in various solvents such as water, ethyl acetate, and methanol suggests that it may have good bioavailability .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides and proteins with the desired structure . By protecting amino groups during synthesis, it allows for the selective formation of bonds of interest, minimizing competing reactions with reactive functional groups .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of the protection and deprotection processes . Furthermore, the choice of solvent can also influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate under basic conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature and can be completed within a few hours.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: A similar compound used in targeted protein degradation.
N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine: Another derivative with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, while the hydroxyl and carboxylate groups offer sites for further chemical modification.
Properties
IUPAC Name |
tert-butyl 2-ethyl-2-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-11(14)7-6-8-12(11)9(13)15-10(2,3)4/h14H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEUTXJZYOSEHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1C(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747277 |
Source
|
Record name | tert-Butyl 2-ethyl-2-hydroxypyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1279821-90-7 |
Source
|
Record name | tert-Butyl 2-ethyl-2-hydroxypyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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